molecular formula C7H4BrClN2 B2799140 6-Bromo-5-chloro-1H-benzo[d]imidazole CAS No. 1360953-55-4

6-Bromo-5-chloro-1H-benzo[d]imidazole

Cat. No.: B2799140
CAS No.: 1360953-55-4
M. Wt: 231.48
InChI Key: UZPKKTKUNKNWBS-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-benzo[d]imidazole is a chemical compound that is used for pharmaceutical testing . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Biological Activity

6-Bromo-5-chloro-1H-benzo[d]imidazole is a versatile intermediate in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry due to their potential biological activities. The compound has been utilized as a precursor in the synthesis of novel imidazolyl Schiff bases, triazoles, and azetidinones. These derivatives exhibit significant antimicrobial activities against bacterial and fungal strains, highlighting the potential of this compound in developing new antimicrobial agents (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Crystallography and Molecular Structure

The structural elucidation of derivatives of this compound, using X-ray diffraction, has contributed significantly to the understanding of molecular conformations and the design of amyloid-avid probes. These investigations are crucial for the development of diagnostic and therapeutic agents for neurodegenerative diseases, providing insights into the molecular architecture of potential drugs (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

Heterocyclic Chemistry and Drug-like Profiles

The integration of this compound into new heterocyclic frameworks underscores its importance in drug discovery. The creation of imidazo[4',5':4,5]benzo[1,2-d]isoxazol-6-one derivatives demonstrates the compound's role in generating privileged scaffolds with potential pharmacological activities. Such research efforts are aimed at expanding the chemical space of drug-like molecules, facilitating the discovery of novel therapeutic agents (Zhang, Yan, Wang, & Liu, 2021).

Antituberculosis Activity

Derivatives of this compound have been synthesized and evaluated for their tuberculostatic activity. Certain compounds demonstrated excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating the potential of these derivatives as novel, selective anti-tubercular agents. This highlights the therapeutic promise of this compound derivatives in addressing tuberculosis, a major global health challenge (Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015).

Computational Chemistry and Reaction Mechanisms

The reactivity of imidazole with 2-bromo-1-arylethanone derivatives has been computationally studied, providing insights into the nucleophilic substitution reactions of this compound derivatives. Such studies are essential for understanding the chemical behavior of these compounds and for designing reactions for the synthesis of novel derivatives with enhanced biological activities (Erdogan & Erdoğan, 2019).

Properties

IUPAC Name

5-bromo-6-chloro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPKKTKUNKNWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360953-55-4
Record name 6-bromo-5-chloro-1H-benzo[d]imidazole
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